molecular formula C3Br2ClNO2S2 B8400128 2,4-Dibromothiazole-5-sulfonyl chloride

2,4-Dibromothiazole-5-sulfonyl chloride

Cat. No.: B8400128
M. Wt: 341.4 g/mol
InChI Key: JFZRZUVWJYLQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromothiazole-5-sulfonyl chloride is a high-purity chemical reagent designed for research and development in medicinal chemistry. It serves as a versatile and valuable synthetic intermediate for the preparation of novel thiazole-based hybrid compounds . Thiazole derivatives are a prominent scaffold in many authorized antimicrobial drugs and are a key focus in the fight against antimicrobial resistance (AMR) . Researchers can utilize this reagent to synthesize new molecules for structure-activity relationship (SAR) studies, particularly in the development of potential antibacterial and antifungal agents . The presence of both bromine atoms and the sulfonyl chloride group on the thiazole ring offers multiple sites for chemical modification, allowing for the creation of diverse compound libraries . The molecular weight of this compound is 341.42 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

Molecular Formula

C3Br2ClNO2S2

Molecular Weight

341.4 g/mol

IUPAC Name

2,4-dibromo-1,3-thiazole-5-sulfonyl chloride

InChI

InChI=1S/C3Br2ClNO2S2/c4-1-2(11(6,8)9)10-3(5)7-1

InChI Key

JFZRZUVWJYLQAZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Br)S(=O)(=O)Cl)Br

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

  • Nucleophilic Substitution Reactions:
    • The sulfonyl chloride group allows for nucleophilic substitution with amines or alcohols, leading to the formation of sulfonamides or sulfonate esters, respectively. This property is crucial for synthesizing various biologically active compounds.
  • Synthesis of Arylthiazole Derivatives:
    • 2,4-Dibromothiazole-5-sulfonyl chloride has been utilized as a key intermediate in the synthesis of novel arylthiazole derivatives. These derivatives have shown potential as modulators of SMN protein levels in spinal muscular atrophy research, indicating their therapeutic relevance .
  • Cross-Coupling Reactions:
    • The compound can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi reactions, to form more complex organic structures. Its reactivity under these conditions is enhanced due to the presence of bromine atoms that can undergo substitution .

Medicinal Chemistry Applications

  • Potential Antimicrobial Agents:
    • Research indicates that derivatives of this compound possess antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial strains, showcasing their potential as new antibiotics .
  • Inhibition of Metallo-β-Lactamases:
    • Compounds derived from this compound have been investigated for their ability to inhibit metallo-β-lactamases, enzymes that confer antibiotic resistance in Gram-negative bacteria. This application highlights the compound's significance in combating antibiotic resistance .
  • Development of Anticancer Agents:
    • The compound's derivatives have been explored for their anticancer properties, particularly through mechanisms involving the modulation of specific protein targets associated with cancer progression .

Case Studies

StudyFocusFindings
Chang et al. (2011)SMN Protein ModulationIdentified arylthiazole derivatives that increased SMN protein levels in spinal muscular atrophy models .
Recent Antimicrobial Study (2024)Antimicrobial ActivityDemonstrated significant antibacterial effects against resistant strains using thiazole derivatives .
Inhibition Studies (2024)Metallo-β-lactamase InhibitionCompounds derived from thiazoles showed promise as inhibitors against resistant bacterial enzymes .

Chemical Reactions Analysis

Sulfonamide Formation via Amine Nucleophilic Substitution

The sulfonyl chloride group undergoes nucleophilic substitution with amines to form sulfonamide derivatives, a key reaction for pharmaceutical applications.

Reaction Conditions :

  • Primary/secondary amines react at 0–25°C in aprotic solvents (e.g., dichloromethane, acetonitrile).

  • Base (e.g., triethylamine) neutralizes HCl byproduct, driving the reaction forward.

Example :
Reaction with methylamine yields 2,4-dibromothiazole-5-sulfonamide (Fig. 1).

Mechanism :

  • Amine attacks the electrophilic sulfur in the sulfonyl chloride group.

  • Displacement of chloride ion forms the sulfonamide bond.

Sulfonate Ester Formation with Alcohols

The sulfonyl chloride reacts with alcohols to produce sulfonate esters, useful in polymer and agrochemical synthesis.

Reaction Conditions :

  • Requires base (e.g., pyridine) to scavenge HCl.

  • Conducted in anhydrous solvents (e.g., THF) under inert atmosphere.

Example :
Reaction with methanol yields methyl 2,4-dibromothiazole-5-sulfonate (Fig. 2).

Bromine Substitution Reactions

The bromine atoms at the 2- and 4-positions participate in cross-coupling and nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Coupling

Reagents :

  • Palladium catalysts (e.g., Pd(PPh₃)₄).

  • Boronic acids in basic aqueous/organic media.

Example :
Reaction with phenylboronic acid introduces aryl groups at brominated positions (Fig. 3).

SNAr with Amines

Reaction Conditions :

  • Requires electron-withdrawing sulfonyl group to activate thiazole ring.

  • Heated (60–80°C) in polar aprotic solvents (e.g., DMF).

Example :
Displacement of bromine with piperidine yields 5-sulfonyl-2-piperidinyl-4-bromothiazole (Fig. 4).

Oxidative Transformations

The sulfonyl chloride group can be oxidized to sulfonic acids under controlled conditions.

Reagents :

  • H₂O₂ in acidic media converts sulfonyl chloride to sulfonic acid .

Application :
Useful for enhancing water solubility in drug design .

Comparative Reaction Table

Reaction Type Reagents/Conditions Products Key Applications
Sulfonamide formationR-NH₂, CH₂Cl₂, 0–25°C, Et₃NSulfonamide derivativesAntimicrobial agents
Sulfonate ester synthesisR-OH, pyridine, THF, rtSulfonate estersPolymer crosslinkers
Suzuki couplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, H₂O/THF, 80°CBiaryl thiazolesFluorescent probes
SNAr with aminesR₂NH, DMF, 60°CAminothiazole derivativesKinase inhibitors

Mechanistic Insights

  • Electrophilic Sulfur : The sulfonyl chloride group’s electron-withdrawing nature activates the thiazole ring for SNAr at bromine sites.

  • Steric Effects : Bulky substituents at the 5-position hinder nucleophilic attack on adjacent bromines, influencing regioselectivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Molecular Properties

The substituents on the thiazole ring significantly alter the physicochemical and reactive properties of sulfonyl chlorides. Below is a comparison of key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2,4-Dibromothiazole-5-sulfonyl chloride Br (2,4-positions) C₃Br₂ClNO₂S₂ ~348.3 (calculated) High molecular weight, strong electron-withdrawing effects, enhanced electrophilicity
2,4-Dimethylthiazole-5-sulfonyl chloride CH₃ (2,4-positions) C₅H₅ClNO₂S₂ 226.73 Lower steric hindrance, electron-donating methyl groups reduce reactivity
2,4-Diphenylthiazole-5-sulfonyl chloride C₆H₅ (2,4-positions) C₁₅H₁₀ClNO₂S₂ 335.82 Bulky phenyl groups increase steric hindrance, moderate electrophilicity
2-Chloro-4-methyl-thiazole-5-sulfonyl chloride Cl (2), CH₃ (4) C₄H₃Cl₂NO₂S₂ ~240.1 (estimated) Mixed electronic effects: Cl (EWG) and CH₃ (EDG) balance reactivity

Key Observations :

  • Electrophilicity : Bromine’s electron-withdrawing nature (via inductive effects) increases the sulfonyl chloride’s electrophilicity compared to methyl or phenyl substituents, making 2,4-dibromo derivatives more reactive toward nucleophiles like amines or alcohols .
  • Steric Effects : Bulky groups (e.g., phenyl) hinder access to the sulfonyl chloride group, slowing reactions. The bromine substituents, while large, are less sterically demanding than phenyl rings .
  • Stability : Bromine’s polarizability may enhance stability under certain conditions compared to lighter halogens like chlorine, though direct stability data are lacking in the evidence.
Comparison with Benzene-Based Sulfonyl Chlorides
  • Reactivity : Thiazole-based sulfonyl chlorides are generally more reactive than benzene analogs due to the electron-deficient nature of the thiazole ring.
  • Applications : Benzene derivatives are often used in agrochemicals, whereas thiazole sulfonyl chlorides are prioritized in heterocyclic drug synthesis .

Preparation Methods

Direct Sulfonation-Chlorination of Brominated Thiazoles

A common approach involves the sulfonation of pre-brominated thiazole derivatives followed by chlorination. The thiazole ring is first brominated using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Subsequent sulfonation is achieved via chlorosulfonic acid (ClSO₃H), which introduces the sulfonic acid group. Finally, treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

Example Protocol:

  • Bromination: 2,4-dibromothiazole is synthesized by reacting thiazole with Br₂ in dichloromethane at 0–5°C for 12 hours (yield: 85–90%).

  • Sulfonation: The dibrominated thiazole is treated with ClSO₃H at 70°C for 2 hours, yielding 2,4-dibromothiazole-5-sulfonic acid.

  • Chlorination: SOCl₂ is added dropwise to the sulfonic acid intermediate at reflux (75°C) for 4 hours, producing the target compound (overall yield: 65–70%).

Sequential Bromination of Sulfonated Thiazoles

An alternative strategy involves sulfonating thiazole first, followed by bromination. This method avoids the steric hindrance caused by bromine atoms during sulfonation. However, bromination of sulfonated thiazoles often requires harsher conditions, such as excess Br₂ in sulfuric acid at elevated temperatures (100–120°C), which can lead to side reactions like ring degradation.

Key Challenges:

  • Low regioselectivity during bromination (undesired 2,5-dibromo isomers may form).

  • Degradation of the sulfonyl chloride group under high-temperature bromination.

Optimization of Reaction Conditions

Catalytic Enhancements

The use of catalysts like sulfamic acid (H₃NSO₃) significantly improves yields in sulfonation-chlorination steps. For instance, adding 1–2 wt% sulfamic acid during the reaction of chlorobenzene with ClSO₃H and SOCl₂ increased the yield of 4-chlorobenzenesulfonyl chloride from 9% to 94.4%. This suggests analogous benefits for thiazole systems, where sulfamic acid may stabilize intermediates or suppress side reactions.

Solvent and Temperature Effects

  • Solvent Choice: Polar aprotic solvents (e.g., dichloroethane, dimethylformamide) enhance reagent solubility and reaction homogeneity.

  • Temperature Control: Maintaining temperatures below 80°C during chlorination prevents decomposition of the sulfonyl chloride group.

Comparative Analysis of Synthetic Methods

The table below evaluates two primary routes based on yield, scalability, and practicality:

MethodAdvantagesDisadvantagesYield RangeScalability
Bromination → SulfonationHigh regioselectivity, mild conditionsMultiple steps increase cost/time65–70%Moderate
Sulfonation → BrominationFewer steps, lower reagent costsLow regioselectivity, side reactions40–50%Limited

Mechanistic Insights

Sulfonation-Chlorination Mechanism

The sulfonation of thiazole derivatives proceeds via electrophilic aromatic substitution (EAS), where ClSO₃H acts as the electrophile. The electron-withdrawing nature of bromine atoms deactivates the thiazole ring, directing the sulfonic acid group to the 5-position. Subsequent chlorination with SOCl₂ involves nucleophilic acyl substitution, converting the –SO₃H group to –SO₂Cl.

Bromination Dynamics

Bromination of thiazole occurs via EAS, with Br₂ generating Br⁺ as the electrophilic species. The 2- and 4-positions are favored due to the electron-donating effects of the sulfur and nitrogen atoms in the thiazole ring. However, excessive bromination can lead to over-substitution or ring opening.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies suggest that microwave irradiation reduces reaction times for bromination and sulfonation steps. For example, bromination of thiazole under microwave conditions (100°C, 30 minutes) achieves 95% conversion compared to 12 hours under conventional heating.

Flow Chemistry Applications

Continuous-flow systems enable precise control over exothermic reactions like sulfonation. A pilot-scale flow reactor for benzenesulfonyl chloride synthesis achieved 98% yield by optimizing residence time and temperature gradients . Adapting this to thiazole systems could enhance scalability.

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